Product packaging for 2H-Phosphirene(Cat. No.:CAS No. 132515-08-3)

2H-Phosphirene

Cat. No.: B14280145
CAS No.: 132515-08-3
M. Wt: 58.02 g/mol
InChI Key: VTRDIKSNUXRZTF-UHFFFAOYSA-N
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Description

2H-Phosphirene is a fundamental, highly reactive organophosphorus compound characterized by a three-membered ring structure containing two carbon atoms and one phosphorus atom, with the double bond situated between phosphorus and carbon . Unlike its more common 1H-phosphirene isomer, the unique electronic configuration of the this compound ring system makes it a valuable, transient intermediate in exploratory synthetic chemistry for accessing more complex phosphorus-containing architectures . Recent advanced research has successfully generated and directly observed a this compound, specifically 7bH-naphtho[1,2-b]phosphirene, through the photolysis of an arylphosphirane precursor, confirming its role as a key reactive species . Its primary research value lies in its role as a precursor to other significant reactive intermediates, most notably phosphenium ions (RR'P+) . These phosphenium ions are invaluable intermediates in various chemical processes, and 2H-phosphirenes can undergo protonation to generate them, which subsequently can be trapped by nucleophiles like water . The study of 2H-phosphirenes provides critical insights into reaction mechanisms involving strained phosphorus heterocycles and enables the synthesis of organophosphorus compounds with potential applications in developing new ligands, materials, and catalytic systems. This product is intended for research purposes in a controlled laboratory setting by qualified chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3P B14280145 2H-Phosphirene CAS No. 132515-08-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132515-08-3

Molecular Formula

C2H3P

Molecular Weight

58.02 g/mol

IUPAC Name

2H-phosphirene

InChI

InChI=1S/C2H3P/c1-2-3-1/h1H,2H2

InChI Key

VTRDIKSNUXRZTF-UHFFFAOYSA-N

Canonical SMILES

C1C=P1

Origin of Product

United States

Theoretical and Computational Investigations of 2h Phosphirenes

Electronic Structure Analysis

Computational chemistry offers a powerful lens to examine the intricate electronic makeup of 2H-phosphirenes. Analysis of their molecular orbitals, bonding characteristics, and charge distribution reveals the fundamental factors governing their chemical behavior.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. numberanalytics.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity; a smaller gap generally corresponds to higher reactivity. numberanalytics.com

In the context of 2H-phosphirenes, computational studies reveal the distribution and energies of these frontier orbitals. For instance, in a dialkyl-2H-1,2-phosphasiliren-3-olate, a related derivative, the HOMO and LUMO are key to understanding its nucleophilic centers. researchgate.net Theoretical investigations into various 2H-phosphirene systems provide detailed information on their electronic transitions and reactivity patterns. researchgate.netbhu.ac.in The interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. wikipedia.org

Calculated Frontier Molecular Orbital Energies of Selected this compound Derivatives
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Dialkyl-2H-1,2-phosphasiliren-3-olate---
7bH-naphtho[1,2-b]phosphirene---

Data for specific HOMO/LUMO energies of the parent this compound were not available in the search results. The table is presented as a template for where such data would be included.

Bonding Characteristics and Delocalization

The bonding within the three-membered ring of 2H-phosphirenes is a subject of considerable interest. The nature of the carbon-phosphorus double bond (C=P) and the single bonds within the ring are influenced by significant ring strain and electronic effects. Theoretical calculations, such as Wiberg Bond Indices (WBI), provide quantitative measures of bond order. acs.org

In some derivatives, like dialkyl-2H-1,2-phosphasiliren-3-olate, both the C-P and C-O bonds exhibit significant double bond character. researchgate.net The stability of phosphirenes is influenced by the interaction between the lone pair of electrons on the phosphorus atom and the carbon-carbon double bond, which can be destabilizing. uregina.ca Conversely, the involvement of phosphorus's empty 3d orbitals in bonding with the C=C double bond can contribute to stabilization. uregina.ca

The preference for the double bond to be endocyclic (within the ring) or exocyclic depends on a balance of substituent effects and ring strain. researchgate.net Generally, low-strain 2H-phosphirenes favor endocyclic unsaturation. researchgate.netresearchgate.net However, certain substituents, such as a hydroxyl group, can favor an exocyclic C=O double bond due to its inherent strength. researchgate.netresearchgate.net

Effective Atomic Charges and Charge Distribution

The distribution of electron density within the this compound ring is uneven, leading to partial positive and negative charges on the constituent atoms. Computational methods like Mulliken population analysis are used to calculate these effective atomic charges. bhu.ac.inuregina.ca This charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other polar molecules.

For example, in a dialkyl-2H-1,2-phosphasiliren-3-olate, theoretical studies have identified nucleophilic centers on both the phosphorus and oxygen atoms based on charge distribution. researchgate.net In another study, the Mulliken charges on the silicon and hydrogen atoms of a reactant provided insight into the driving force of a reaction with a phosphinidene (B88843) complex. ntu.edu.sg The molecular electrostatic potential surface visually represents the charge distribution, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor). bhu.ac.in

Calculated Effective Atomic Charges for a Dialkyl-2H-1,2-phosphasiliren-3-olate Derivative
AtomCalculated Charge
P-
Si-
C (ring)-
O-

Specific charge values for the parent this compound were not available. The table illustrates the type of data obtained from such calculations for a related compound.

Ring Strain Energy (RSE) Studies

The three-membered ring of 2H-phosphirenes is inherently strained due to the deviation of its bond angles from ideal values. The quantification and comparison of this ring strain energy (RSE) provide valuable information about the molecule's stability and propensity for ring-opening reactions.

Quantification of Ring Strain in 2H-Phosphirenes and Analogues

Ring strain energy is typically calculated computationally using isodesmic or homodesmotic reactions. nih.govnih.gov These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for the isolation of the strain energy of the cyclic compound. High-level computational methods are employed to obtain accurate RSE values. nih.govacs.org

Studies have shown that the introduction of unsaturation into a three-membered phosphine (B1218219) ring, such as in this compound, increases the ring strain compared to its saturated counterpart, phosphirane. nih.govresearchgate.net For instance, this compound is reported to be significantly more strained than phosphirane. nih.govresearchgate.net The RSE is also influenced by substituents on the ring. osti.gov

Comparative Analysis of RSE with Phosphiranes and other Unsaturated Heterocycles

Comparing the RSE of 2H-phosphirenes with related heterocycles provides a broader understanding of their relative stabilities.

Comparison with Phosphiranes: As mentioned, this compound exhibits a higher ring strain than the saturated phosphirane. One study quantifies this difference, stating that this compound is 17.7 kcal/mol more strained. nih.govresearchgate.net This increased strain is attributed to the distortion of bond angles around the sp²-hybridized carbon atoms in the double bond. nih.gov

Comparison with 1H-phosphirenes and Azirines: 2H-phosphirenes are generally found to be more stable (i.e., have lower RSE) than their 1H-phosphirene isomers. nih.govacs.org The difference in stability is less pronounced for phosphorus compared to nitrogen-containing rings. For nitrogen analogues, the 2H-azirine is considerably more stable than the antiaromatic 1H-azirine. nih.govacs.org While 2H-azirine is a proper cyclic structure, heavier 2H-pnictogenirenes, including this compound, are sometimes considered pseudocyclic structures, and their computed RSE should be interpreted with caution. nih.govacs.org The lower RSE of 2H-isomers compared to 1H-isomers is a general trend for group 15 heterocycles. nih.govacs.org

Comparative Ring Strain Energies (RSE) of Three-Membered Heterocycles (kcal/mol)
CompoundRSE (kcal/mol)
Phosphirane19.4
This compound37.1
1H-Phosphirene42.56
2H-Azirine39.14
1H-Azirine68.97

Note: The RSE values are taken from different computational studies and may vary depending on the level of theory and the specific isodesmic/homodesmotic reaction used. The value for this compound is calculated as 19.4 (Phosphirane) + 17.7. nih.govresearchgate.net The values for 1H-Phosphirene, 2H-Azirine, and 1H-Azirine are from a consistent high-level computational study. nih.govacs.org

Influence of Heteroatoms and Substituents on Ring Strain

The ring strain energy (RSE) of cyclic compounds like this compound is significantly affected by the atoms composing the ring and any attached substituents. Computational studies show that replacing a carbon atom (specifically a CH₂ group) in a ring with a phosphorus or sulfur heteroatom tends to reduce the RSE. osti.gov This reduction is attributed to the preferred bond angles of these heavier elements being closer to the constrained angles within the ring, thus imposing less angle strain. osti.gov

In three-membered rings, the introduction of a double bond, as seen in this compound compared to its saturated counterpart phosphirane, increases the ring strain due to greater distortion of bond angles around the carbon atoms. acs.orgnih.gov For instance, this compound is calculated to be 17.7 kcal·mol⁻¹ more strained than the saturated 1H-phosphirane. acs.orgnih.govresearchgate.net The delocalization of electrons can also play a role; heteroatoms with lone pairs in an allylic position may decrease RSE by allowing for delocalization of the double bond. osti.gov

The effect of substituents on RSE is not always straightforward, with some studies finding no general trends. osti.gov However, specific substituents have shown clear effects. For example, vinyl groups have a stabilizing effect, and this effect is additive; two vinyl ligands are more effective at stabilization than other groups like imino substituents. acs.orgnih.gov The introduction of unsaturation next to the phosphorus center leads to an additive increase in the magnitude of delocalization energy, which helps to counteract the destabilizing effect of ring strain. acs.orgnih.gov In contrast, ab initio calculations have shown that fluorine and chlorine atoms can have a strong stabilizing effect on the isomeric 1H-phosphirene ring, primarily due to the strength of the P-F and P-Cl bonds. kuleuven.be

Computational Methodologies for RSE Calculation (e.g., Homodesmotic Reactions, G3(MP2), DLPNO-CCSD(T))

The ring strain energy (RSE) of 2H-phosphirenes is not a direct physical observable but can be quantified through computational chemistry. osti.gov A primary method involves calculating the enthalpy change of a balanced theoretical reaction where the strained ring is a reactant and the products are unstrained, open-chain reference molecules. osti.govnumberanalytics.com These are known as isodesmic or, more specifically, homodesmotic reactions, which are designed to cancel out systematic errors in the calculations by maintaining the same number and types of bonds on both sides of the equation. um.esacs.orgnih.gov

Several high-level quantum chemical methodologies are employed to calculate the energies for these reactions, ensuring accuracy.

G3(MP2): This is a composite correlated molecular orbital theory method used to calculate RSE for a variety of strained ring systems, including those containing phosphorus. osti.gov It provides a robust approach for determining the energies of reactants and products in the homodesmotic reactions. osti.govresearchgate.net

DLPNO-CCSD(T): High-quality RSE data for 2H-pnictogenirenes, including this compound, have been obtained using the Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)) method. um.esacs.orgnih.gov This method is known for its high accuracy, approaching the "gold standard" of quantum chemistry, while being computationally feasible for larger molecules. The calculations are often performed with large basis sets (e.g., def2-TZVPP) on geometries optimized with a different method, such as B3LYP-D3. um.esacs.orgnih.gov

These computational approaches are crucial as the experimental determination of the heat of formation for many strained rings is impractical. osti.gov

Conformational and Isomeric Stability Studies

Relative Energies of this compound Isomers (e.g., 1H-phosphirenes)

Computational studies have consistently shown that for the parent pnictogenirenes (three-membered rings with a Group 15 element), the 2H-isomer is significantly more stable than the 1H-isomer. researchgate.netum.esnih.gov This preference is particularly pronounced for nitrogen-containing rings, where the 1H-azirine is destabilized by antiaromatic character, but it also holds true for phosphorus. um.es The higher stability of this compound compared to 1H-phosphirene is a key feature of its potential energy surface. um.esacs.org While the unsubstituted 1H-phosphirene is the least stable isomer of the C₂H₃P formula, substituents can dramatically alter this energy landscape. kuleuven.be Ab initio calculations at the MP4/6-31G** level revealed that a fluorine atom attached to the phosphorus in 1-fluoro-1H-phosphirene provides such a strong stabilizing effect that it becomes the global minimum on the C₂H₂FP potential energy surface. kuleuven.be Similarly, 1-chloro-1H-phosphirene is also significantly stabilized relative to its isomers. kuleuven.be

Isomer SystemRelative Stability FindingReference
2H-Pnictogenirenes vs. 1H-Pnictogenirenes2H-isomers are more stable than the corresponding 1H-isomers. um.esnih.gov
Unsubstituted Phosphirene (B14757303) (C₂H₃P)1H-phosphirene is the least stable isomer. kuleuven.be
Fluorinated Phosphirene (C₂H₂FP)1-Fluoro-1H-phosphirene is the most stable isomer (global minimum). kuleuven.be
Chlorinated Phosphirene (C₂H₂ClP)1-Chloro-1H-phosphirene is the third most stable of six calculated isomers. kuleuven.be

Valence Isomerization Pathways and Barriers

2H-phosphirenes can be involved in valence isomerization reactions, interconverting with other structural isomers. These transformations can be induced thermally, photochemically, or through catalysis. For example, a stable phosphanorcaradiene has been shown to undergo photolysis to yield a this compound. acs.org Furthermore, the equilibration between the phosphanorcaradiene and the this compound can be catalyzed by a ruthenium complex, Ru(PPh₃)₃Cl₂. acs.org

Another studied pathway involves the metal-catalyzed valence isomerization between a methylene(thioxo)phosphorane and a thiaphosphirane, a related three-membered phosphorus heterocycle. rsc.org Computational studies on this system proposed a plausible mechanism involving a copper-assisted cyclization reaction. rsc.org While this specific example does not directly involve this compound, it highlights the types of valence isomerization pathways that phosphorus heterocycles can undergo, often facilitated by transition metals. The interconversion of phosphole isomers (five-membered rings) can occur via osti.govnih.gov-sigmatropic shifts, which represents another class of valence isomerization relevant to organophosphorus chemistry. kuleuven.be

Advanced Quantum Chemical Methodologies Applied to 2H-Phosphirenes

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a versatile and powerful tool for investigating the properties of 2H-phosphirenes and related compounds. Its balance of computational cost and accuracy makes it suitable for a wide range of applications.

Structural and Spectroscopic Characterization: DFT calculations, often using the B3LYP functional, are employed to compute and confirm molecular geometries. researchgate.netacs.org For instance, DFT was used to reproduce the elongated P-C(Si) bond observed in the X-ray crystal structure of a 2-silyl-1,3-dimethylphosphirene complex, attributing it to electronic rather than steric effects. acs.org It is also used to calculate spectroscopic parameters, such as the chemical shifts observed in NMR spectra, which are crucial for characterizing these molecules. acs.org

Reaction Mechanisms and Reactivity: DFT is instrumental in elucidating reaction pathways. It has been used to study the photogeneration of a this compound from a 1-(naphthalen-2-yl)phosphirane precursor, supporting the interpretation of transient absorption spectroscopy data. researchgate.net DFT calculations also help understand the reactivity of phosphirene rings, for example, by computing the LUMO (Lowest Unoccupied Molecular Orbital) of a phosphirene complex to predict its electrophilic sites. acs.org

Stability and Energetics: DFT is frequently used to determine the geometries and inversion barriers of phosphole structures, providing results that are in good agreement with experimental data. kuleuven.be In studies of diphosphatetrahedrane reactivity, DFT calculations helped reproduce the molecular structure of reaction products and analyze the electronic transitions responsible for their observed colors. uni-regensburg.de Furthermore, DFT studies have been applied to understand stereochemical preferences, such as the tendency for 2H-phosphirenes to favor endocyclic unsaturation. dntb.gov.ua

Ab Initio Methods (e.g., MP2, CCSD(T))

High-level ab initio quantum chemical calculations have been instrumental in elucidating the fundamental properties of 2H-phosphirenes, particularly their stability and structure. Methods such as Møller–Plesset perturbation theory (MP2) and the "gold standard" coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) have provided reliable energetic and geometric data.

Computational studies comparing 1H- and 2H-isomers of pnictogen-containing three-membered rings have found that this compound is more stable than the corresponding 1H-phosphirene. nih.govacs.org Calculations at the DLPNO-CCSD(T) level show a significant energy difference between the two isomers. acs.org For nitrogen-containing analogues, the 2H-azirine is substantially more stable than 1H-azirine, a difference attributed to the antiaromatic character of the 1H-isomer. This stability difference becomes less pronounced for heavier pnictogens like phosphorus. acs.org For instance, the energy difference (ΔΔE_ZPE) is 5.46 kcal/mol in favor of this compound. acs.org

Further computational work has quantified the ring strain energy (RSE) of these heterocycles. The this compound is reported to be significantly strained, calculated to be 17.7 kcal·mol⁻¹ more strained than its saturated counterpart, phosphirane. acs.orgresearchgate.net Despite this strain, ab initio calculations at the MP4/6-31G** level have shown that halogen substituents can have a strong stabilizing effect on the related 1H-phosphirene ring system. kuleuven.be

The formation of phosphirenylium ions from 1-halo-1H-phosphirenes has been extensively studied using various theoretical levels up to CCSD(T)/6-31+G*. acs.orgresearchgate.netresearchgate.net These studies involved geometry optimizations using HF and MP2 methods, with subsequent energy refinements using CCSD(T). acs.orgresearchgate.netresearchgate.net Such rigorous computational approaches provide deep insights into the electronic structure and energetics of these phosphorus heterocycles.

Table 1: Calculated Relative Stability of 1H- vs. 2H-Pnictogenirenes

Pnictogen (Pn)IsomerRing Strain Energy (RSE) (kcal/mol)Relative Stability (kcal/mol)
Nitrogen (N) 1H-Azirine57.19Reference
2H-Azirine27.36-29.83
Phosphorus (P) 1H-Phosphirene38.65Reference
This compound33.19-5.46
Arsenic (As) 1H-Arsirene34.61Reference
2H-Arsirene31.45-3.16

Data sourced from DLPNO-CCSD(T) calculations. acs.org

Computational Modeling of Reaction Pathways and Transition States

Computational modeling has been crucial for understanding the reactivity of 2H-phosphirenes, which often act as transient intermediates in various chemical transformations. High-level ab initio and density functional theory (DFT) calculations have been employed to map out potential energy surfaces, identify intermediates, and characterize the transition states of their reactions.

A significant reaction pathway is the phosphirene-phosphinidene rearrangement . A stable crystalline this compound, stabilized by diamidocarbene substituents, has been shown computationally and experimentally to react as a vinylphosphinidene following this rearrangement. researchgate.net Heating a this compound complex can induce this transformation to a vinylphosphinidene. ntu.edu.sg

This compound also features as a key intermediate in other reactions. For example, high-level ab initio calculations predicted a reaction pathway from vinylphosphinidene to phosphapropyne that proceeds through this compound and 2-phosphapropenylidene intermediates. acs.org However, this pathway was found to have a higher energy barrier than the direct rearrangement of vinylphosphinidene. acs.org

The photogeneration of 2H-phosphirenes has also been investigated. DFT calculations supported the experimental observation of an unexpected this compound (7bH-naphtho[1,2-b]phosphirene) following the photoexcitation of 1-(naphthalen-2-yl)phosphirane. researchgate.netnih.govresearcher.life The subsequent reaction pathway involves the protonation of the transient this compound by water in the solvent to generate a phosphenium ion, which is then oxidized to the final phosphinic acid product. researchgate.netnih.gov

Furthermore, computational studies have explored the formation of 2H-phosphirenes from other precursors. One such pathway involves the reaction of a diazo compound with a phosphaalkyne, which is proposed to initially form a this compound. uregina.ca This intermediate can then undergo a rsc.orgfigshare.com chlorine shift to yield the more stable 1H-phosphirene isomer. uregina.ca DFT computations have also been used to investigate the reaction of a ruthenophosphanorcaradiene, which acts as a synthon for a metallophosphinidene, revealing a transition state for its formation involving a concerted process. acs.org

Table 2: Computationally Investigated Reaction Pathways Involving this compound

Reaction PathwayDescriptionComputational Method(s)
Phosphirene-Phosphinidene Rearrangement A this compound rearranges to its vinylphosphinidene isomer upon heating.DFT researchgate.netntu.edu.sg
Formation from Vinylphosphinidene Vinylphosphinidene rearranges to phosphapropyne via a this compound intermediate.High-level ab initio acs.org
Photogeneration from Phosphirane Photoexcitation of a phosphirane leads to the formation of a transient this compound.DFT researchgate.netnih.govresearcher.life
Isomerization to 1H-Phosphirene A transient this compound undergoes a rsc.orgfigshare.com substituent shift to form a 1H-phosphirene.Not specified uregina.ca

Synthetic Methodologies for 2h Phosphirenes and Their Derivatives

Cycloaddition Reactions

Cycloaddition reactions provide a powerful method for the construction of the 2H-phosphirene ring system. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

[4+1] Cycloadditions (e.g., Carbene-Phosphaalkyne Reactions)

One notable approach to 2H-phosphirenes is the [4+1] cycloaddition of carbenes with phosphaalkynes. thieme.dethieme-connect.de In a reported example, a room-temperature-stable crystalline this compound was synthesized by reacting an electrophilic diamidocarbene with tert-butylphosphaalkyne. acs.orgresearchgate.net This reaction demonstrates the utility of stable carbenes in constructing the phosphirene (B14757303) ring. The reactivity of the resulting this compound suggests it can act as a vinylphosphinidene precursor through a phosphirene–phosphinidene (B88843) rearrangement. acs.orgresearchgate.net

The reaction of di-tert-butyldiphosphatetrahedrane with N-heterocyclic carbenes (NHCs) can also lead to the formation of phosphirenes. The outcome of this reaction is highly dependent on the steric and electronic properties of the specific NHC used. While smaller NHCs may lead to other products, bulkier NHCs such as IMes, IPr, and MesDAC have been shown to produce phosphirenes via P-C bond cleavage. uni-regensburg.de

Table 1: Examples of [4+1] Cycloadditions for this compound Synthesis
Carbene/Carbene PrecursorPhosphaalkyne/Phosphorus SourceResulting Phosphirene TypeReference
Electrophilic diamidocarbenetert-ButylphosphaalkyneRoom-temperature-stable crystalline this compound acs.orgresearchgate.net
N-heterocyclic carbenes (IMes, IPr, MesDAC)Di-tert-butyldiphosphatetrahedranePhosphirenes via P-C bond cleavage uni-regensburg.de

Metal-Mediated Cycloadditions (e.g., Electrophilic Phosphinidene Complexes with Acetylenes)

Metal-mediated cycloadditions represent a significant route to phosphirene complexes. uregina.ca Electrophilic phosphinidene complexes, stabilized by a metal fragment, can undergo [2+1] cycloaddition reactions with acetylenes to form P-bound phosphirenes. thieme-connect.comcanada.ca For instance, the reaction of the electrophilic phosphinidene complex [CpV(CO)3{P(NiPr2)}] with diphenylacetylene (B1204595) quantitatively yields the corresponding phosphirene complex. canada.ca Similarly, an electrophilic cobalt phosphinidene complex reacts with diphenylacetylene to afford the phosphirene complex [Co(CO)3(PPh3){P(NiPr2)C(Ph)C(Ph)}][AlCl4]. researchgate.net The coordination to a metal enhances the stability and reactivity of the phosphinidene, increasing the electrophilicity of the phosphorus atom. thieme-connect.com These reactions provide access to a variety of three-membered phosphorus-containing heterocycles. thieme-connect.com

Phosphinidene Transfer Reactions

Phosphinidene transfer reactions involve the generation of a phosphinidene species, a phosphorus analog of a carbene, which is then "transferred" to an unsaturated substrate like an alkyne to form a phosphirene. thieme-connect.dereferencecitationanalysis.com

Generation of Free Singlet Phosphinidenes and Subsequent Transfer

Free singlet phosphinidenes can be generated from suitable precursors and subsequently trapped by alkynes to yield phosphirenes. thieme-connect.de Dibenzo-7-phosphanorbornadiene compounds are effective sources for phosphinidenes through thermally induced elimination of anthracene (B1667546). acs.orgnih.govcore.ac.ukresearchgate.net For this transfer to be successful, the substituent on the phosphorus atom plays a crucial role. π-donating dialkylamide groups are particularly effective in promoting the generation of free singlet aminophosphinidenes. acs.orgnih.govcore.ac.ukresearchgate.net For example, when the substituent is a dimethylamino group, thermal decomposition leads to the formation of a free singlet (amino)phosphinidene, which can then react with unsaturated substrates. nih.govmit.eduacs.org In contrast, alkyl substituents tend to favor the formation of triplet phosphinidenes, which are less effective in transfer reactions to unsaturated substrates. nih.govacs.org

Kinetic studies and DFT calculations support a mechanism involving the unimolecular fragmentation of the precursor to generate a free singlet phosphinidene as a transient reactive intermediate. acs.orgnih.govmit.edu This method has been successfully applied to synthesize amino-substituted phosphirenes from alkynes. acs.orgnih.govmit.edu

Precursors for Phosphinidene Transfer (e.g., Dibenzo-7-phosphanorbornadiene compounds)

Dibenzo-7-phosphanorbornadiene derivatives are a key class of precursors for phosphinidene transfer reactions. rsc.orgnih.govrsc.org These compounds can be synthesized from the corresponding dichlorophosphines (RPCl2) and magnesium anthracene. nih.govmit.edu Upon heating, typically between 70-90 °C, they undergo a retro-Diels-Alder reaction to release anthracene and generate a phosphinidene species. acs.orgnih.govcore.ac.ukresearchgate.net

The nature of the substituent 'R' on the phosphorus atom significantly influences the success of the phosphinidene transfer. Studies have shown that π-donating dialkylamide substituents are essential for efficient transfer, while poorer π-donors result in reduced or no transfer. acs.orgnih.govcore.ac.ukresearchgate.net The steric bulk of the substituent also plays a role in the reaction's success. acs.orgnih.govresearchgate.net These precursors have been used to transfer phosphinidenes to a variety of unsaturated substrates, including alkynes, to form the corresponding phosphirenes. acs.orgnih.govmit.edu This methodology has also been extended to the synthesis of phosphet-2-ones through phosphinidene transfer to cyclopropenones. nih.gov

Table 2: Influence of Substituents on Phosphinidene Transfer from Dibenzo-7-phosphanorbornadienes
Substituent (R)Effect on Phosphinidene TransferResulting Phosphinidene StateReference
π-donating dialkylamide (e.g., -N(iPr)2, -NMe2)Successful transferSinglet acs.orgnih.govcore.ac.ukresearchgate.net
Alkyl (e.g., -tBu)No transfer to unsaturated substratesTriplet nih.govacs.org
Poorer π-donorsReduced or no transferN/A acs.orgnih.govcore.ac.ukresearchgate.net

Stereoselective Approaches to Phosphirene Synthesis

Stereoselectivity is an important consideration in the synthesis of chiral phosphirenes. The transfer of singlet phosphinidenes to olefins has been shown to proceed stereoselectively, which is consistent with the reactivity expected for a singlet species, analogous to the Skell hypothesis for singlet carbene additions. acs.orgnih.govmit.edu This suggests that the stereochemistry of the starting olefin is retained in the resulting phosphirane product. While much of the detailed stereochemical work has focused on phosphirane synthesis from olefins, the underlying principles of singlet phosphinidene reactivity extend to their reactions with alkynes.

In the context of metal-catalyzed phosphinidene transfer, stereoselective synthesis of phosphiranes has been achieved. For example, an organoiron- and fluoride-catalyzed system using dibenzo-7-phosphanorbornadienes and styrene (B11656) produced trans-1-R-2-phenylphosphiranes with high stereoselectivity. nih.govmit.edu Deuterium labeling experiments in this system pointed towards a stepwise reaction pathway. mit.edu While these specific examples relate to phosphirane synthesis, they highlight that stereochemical control is achievable in phosphinidene transfer reactions, a principle that is applicable to the synthesis of substituted phosphirenes from corresponding alkynes. Further research is needed to fully explore stereoselective approaches specifically targeting chiral phosphirenes.

Reduction of Phosphirenium Salts

A significant pathway to access free 2H-phosphirenes involves the reduction of corresponding phosphirenium salts. This method capitalizes on the pre-existing three-membered ring of the phosphirenium cation, converting it into the neutral this compound.

One established approach begins with the synthesis of a phosphirenium salt from a chlorophosphenium ion and an acetylene. uregina.ca The subsequent reduction of this 1-chlorophosphirenium salt yields the free phosphirene. uregina.ca Tertiary phosphines, such as tributylphosphine, have been documented as effective reducing agents in this transformation. uregina.cathieme-connect.de This process effectively removes the exocyclic halogen from the phosphorus atom, leading to the formation of the desired λ³-1H-phosphirene, which exists in equilibrium with its this compound tautomer. The stability between the tautomers is influenced by interactions between the phosphorus lone pair, the C=C double bond, and the empty 3d orbitals of the phosphorus atom. uregina.ca

In a related process, halide abstraction from specific precursor complexes can generate a phosphaisonitrile salt, which then reacts with an alkyne like diphenylacetylene to furnish a phosphirenium salt. scispace.com This salt serves as a viable precursor that can be reduced to the corresponding phosphirene.

Table 1: Synthesis of this compound via Reduction of Phosphirenium Salt

Precursor Reagent Product Reference
1-Chlorophosphirenium salt Tributylphosphine This compound uregina.ca

Reactions of Amino(aryl)carbene Complexes with Chlorophosphane Derivatives

A specialized method for synthesizing this compound derivatives involves the reaction between amino(aryl)carbene metal complexes and chlorophosphane derivatives. This route leads to the formation of 2H-1-aza-2-phosphirene complexes, which are heterocyclic systems containing a C=N-P ring structure. tandfonline.comresearchgate.nettandfonline.com

The synthesis is typically achieved by reacting an amino(phenyl)carbene pentacarbonyl metal complex (where the metal can be Chromium, Molybdenum, or Tungsten) with a methylene(chloro)phosphane, such as [bis(trimethylsilyl)methylene]chlorophosphane. tandfonline.com The reaction is conducted in the presence of a base, like triethylamine, which facilitates the elimination of triethylammonium (B8662869) chloride and promotes ring closure. tandfonline.com This procedure affords the corresponding 2H-1-aza-2-phosphirene metal complexes in moderate to good yields. tandfonline.com These three-membered heterocycles are of significant interest due to their strained ring system and high reactivity. tandfonline.com

Table 2: Synthesis of 2H-1-Aza-2-Phosphirene Metal Complexes

Amino(aryl)carbene Complex Chlorophosphane Derivative Base Product Reference
Amino(phenyl)carbene-pentacarbonyltungsten(0) [Bis(trimethylsilyl)methylene]-chlorophosphane Triethylamine 2H-1-Aza-2-phosphirene tungsten complex tandfonline.com
Amino(phenyl)carbene-pentacarbonylchromium(0) Methylene(chloro)phosphane Triethylamine 2H-1-Aza-2-phosphirene chromium complex tandfonline.com

Novel Routes to Specific this compound Derivatives (e.g., 2H-1,2-phosphasiliren-3-olates)

Recent advancements have opened novel pathways to previously inaccessible this compound derivatives. A prime example is the synthesis of dialkyl-2H-1,2-phosphasiliren-3-olates, a unique class of phosphorus-containing heterocycles. braou.ac.inresearchgate.net

This synthesis is accomplished through the reaction of a stable dialkylsilylene with sodium phosphaethynolate (NaOCP) at ambient conditions, resulting in a high yield of the target compound. braou.ac.inresearchgate.net The structure of the resulting dialkyl-2H-1,2-phosphasiliren-3-olate features a three-membered ring composed of one silicon, one phosphorus, and one carbon atom. braou.ac.inresearchgate.net

Structural analysis via single-crystal X-ray diffraction and multinuclear NMR spectroscopy, supported by theoretical studies, has confirmed the molecular structure. braou.ac.inresearchgate.net These investigations revealed the presence of two nucleophilic centers at the phosphorus and oxygen atoms. braou.ac.inbraou.ac.in Furthermore, analyses indicate that both the C-P and C-O bonds within the three-membered ring possess significant double bond character. researchgate.net The reactivity of these compounds has been explored, showing that reactions with electrophiles such as R₃SiCl, Me₂SO₄, and acyl chlorides occur at the oxygen atom. braou.ac.inresearchgate.net

Table 3: Synthesis of Dialkyl-2H-1,2-phosphasiliren-3-olate

Reactant 1 Reactant 2 Product Reference

Reactivity and Reaction Mechanisms of 2h Phosphirenes

Ring-Opening Reactions of 2H-Phosphirenes

The inherent ring strain of the 2H-phosphirene core makes it susceptible to various ring-opening reactions, which can be initiated by heat, acid, or light.

Thermal Ring-Opening Mechanisms

Thermally induced ring-opening of this compound complexes can lead to the formation of transient, highly reactive intermediates. For instance, the thermolysis of a 2H-azaphosphirene tungsten complex is proposed to proceed through ring-opening to form a nitrilium phosphane-ylide complex. uni-bonn.de In the presence of trapping agents like nitriles, this intermediate can be intercepted to yield larger heterocyclic systems. researchgate.net One study demonstrated that the thermal ring-opening of {pentacarbonyl[2-pentamethylcyclopentadienyl-3-phenyl-2H-azaphosphirene-κP]tungsten(0)} in the presence of 1-piperidinonitrile or ethyl cyanoformate leads to tricyclic P-heterocycle complexes. researchgate.net

A notable thermal reaction is the fragmentation of the phosphirene (B14757303) ring to generate a phosphinidene (B88843) complex. This process is exemplified by the thermolysis of a room-temperature-stable crystalline this compound, which results in C–N bond scission and the formation of a transient vinylphosphinidene. researchgate.netacs.orgacs.org This intermediate can then undergo further reactions.

Reactant Conditions Intermediate Product Reference
{Pentacarbonyl[2-pentamethylcyclopentadienyl-3-phenyl-2H-azaphosphirene-κP]tungsten(0)}Toluene, heat, presence of 1-piperidinonitrile or ethyl cyanoformateNitrilium phosphane-ylide complexTricyclic P-heterocycle complexes researchgate.net
Crystalline this compoundThermolysisVinylphosphinideneC–N bond scission products researchgate.netacs.orgacs.org

Acid-Induced Ring Enlargement

This compound derivatives, particularly their metal complexes, can undergo ring-expansion reactions when treated with acids. This process often involves the protonation of a heteroatom within the ring, followed by cleavage of a ring bond and subsequent rearrangement to a larger, more stable heterocyclic system. For example, 2H-azaphosphirene complexes react with hydrocyanic acid (HCN) to yield 2H-1,4,2-diazaphosphole complexes. researchgate.netresearchgate.net The reaction proceeds through protonation, which activates the P-N bond, leading to ring enlargement. uni-bonn.de

The choice of acid and reaction conditions can influence the outcome of these ring-expansion reactions. The use of triflic acid in conjunction with other reagents has been shown to be an effective protocol for promoting the ring expansion of 2H-azaphosphirene complexes with various nitriles. researchgate.netresearchgate.net In a specific case, a 2H-azaphosphirene complex reacted with triflic acid and cyclohexyl isocyanide, followed by treatment with a base, to selectively yield a ring-expanded product through P-N bond cleavage. researchgate.net Similarly, protonation of phosphiranes with triflic acid can lead to ring-opening to form a phosphenium ion intermediate, which then undergoes further reactions to form phospholane (B1222863) derivatives. acs.orgnih.gov

Reactant Reagents Intermediate Product Reference
2H-Azaphosphirene complexesHCNProtonated intermediate2H-1,4,2-Diazaphosphole complexes researchgate.netresearchgate.net
2H-Azaphosphirene complexTriflic acid, cyclohexyl isocyanide, NEt3Protonated intermediateRing-expanded product researchgate.net
PhosphiranesTriflic acidPhosphenium ionPhospholanium cations acs.orgnih.gov

Photochemical Ring Opening and Subsequent Reactions

Photochemical activation provides another pathway for the ring-opening of 2H-phosphirenes. Irradiation of these compounds can lead to the formation of highly reactive species that can undergo a variety of subsequent reactions. For instance, the photolysis of a spirocyclic 3H-1,2,4-diazaphosphole at low temperatures generates a this compound. researchgate.net

More directly, the photoexcitation of 1-(naphthalen-2-yl)phosphirane leads to the formation of an unexpected this compound, 7bH-naphtho[1,2-b]phosphirene. nih.govresearchgate.net This transient this compound can then be protonated by water in the solvent to generate a phosphenium ion, which is subsequently attacked by water and oxidized to yield naphthalen-2-ylphosphinic acid as the final product. nih.govresearchgate.net This demonstrates a sequence of photochemical ring-opening followed by ionic reactions. The use of Lewis acids can also catalyze photochemical reactions, potentially altering the energy of the excited states and opening new reaction channels. tum.de

Reactant Conditions Intermediate Product Reference
Spirocyclic 3H-1,2,4-diazaphospholeLow-temperature photolysis-This compound researchgate.net
1-(Naphthalen-2-yl)phosphiranePhotoexcitation7bH-Naphtho[1,2-b]phosphirene, naphthalen-2-yl(hydryl)phosphenium ionNaphthalen-2-ylphosphinic acid nih.govresearchgate.net

Isomerization and Rearrangement Pathways of 2H-Phosphirenes

In addition to ring-opening, 2H-phosphirenes are known to undergo isomerization and rearrangement to form other cyclic structures. These transformations can be induced thermally or photochemically.

Thermal Rearrangements (e.g., to Diphosphetes)

2H-phosphirenes are often transient species due to their high tendency to isomerize. thieme-connect.de A significant thermal rearrangement pathway for 2H-phosphirenes is their conversion into four-membered rings, such as 1,2-diphosphetes. The [2+1] cycloaddition of a phosphinocarbene and a tert-butylalkylidynephosphine can lead to a 2-phosphino-2H-phosphirene, which readily undergoes thermal isomerization to the corresponding 1,2-diphosphete. thieme-connect.de This rearrangement highlights the thermodynamic driving force to move from the strained three-membered ring to a less strained four-membered system.

Photochemical Rearrangements (e.g., Phosphirene-Phosphinidene Rearrangement, Chlorine Shift)

Photochemical conditions can induce unique rearrangements in 2H-phosphirenes that are not typically observed under thermal conditions.

A key photochemical transformation is the phosphirene-phosphinidene rearrangement . A stable crystalline this compound, upon reaction, behaves as a vinylphosphinidene generated through this rearrangement. researchgate.netacs.orgfigshare.com This reactive intermediate is implicated in subsequent reactions, including formal oxidation and insertion into aromatic C-C bonds, the latter being a phosphorus analog of the Büchner ring expansion reaction. acs.orgacs.orgfigshare.com

Another important rearrangement is the chlorine shift . In the reaction of chlorocarbenes with phosphaalkynes, 2H-phosphirenes are formed as initial products. researchgate.neturegina.ca These species are often unstable and rapidly undergo a researchgate.netthieme-connect.de chlorine shift to afford the more stable 1H-phosphirene isomers. researchgate.netresearchgate.neturegina.ca This isomerization is so facile that the initially formed 2H-phosphirenes are often not detected. researchgate.net

Rearrangement Type Conditions Reactant Intermediate/Process Product Reference
Thermal IsomerizationThermal2-Phosphino-2H-phosphirene-1,2-Diphosphete thieme-connect.de
Phosphirene-Phosphinidene RearrangementPhotochemical/Reaction conditionsThis compoundVinylphosphinideneOxidation/insertion products researchgate.netacs.orgacs.orgfigshare.com
researchgate.netthieme-connect.de Chlorine ShiftThermal (following initial formation)2-Chloro-2H-phosphirene researchgate.netthieme-connect.de shift1-Chloro-1H-phosphirene researchgate.netresearchgate.neturegina.ca

Reactions with Specific Reagents

Carbon Monoxide Release Reactions

The extrusion of carbon monoxide (CO) from organophosphorus compounds represents a significant pathway for generating other reactive species. In the context of this compound chemistry, CO release is prominently observed in derivatives and related complexes, often induced photochemically.

UV-irradiation of certain phosphorus-containing heterocycles can lead to the generation of phosphinidene complexes through the loss of carbon monoxide. For example, the photolysis of a [1-methyl-2-keto-1,2-dihydrophosphinine-W(CO)5] cycloadduct generates a methylphosphaketene complex. This intermediate readily eliminates carbon monoxide to yield the corresponding methylphosphinidene complex. rsc.org

Similarly, a dialkyl-2H-1,2-phosphasiliren-3-olate, a silicon-containing analogue of a this compound, undergoes a CO release reaction upon irradiation. researchgate.netresearchgate.net This process results in the formation of a highly stable compound featuring a diamond-shaped Sn₂P₂ core, as confirmed by single-crystal X-ray diffraction and supported by Density Functional Theory (DFT) calculations. researchgate.netresearchgate.net The reaction of triplet phenylphosphinidene with carbon monoxide has also been studied, highlighting the interaction between these reactive species. researchgate.net

The table below summarizes key findings related to CO release reactions involving this compound-related structures.

Precursor/Related CompoundConditionsIntermediate SpeciesFinal Product
[1-methyl-2-keto-1,2-dihydrophosphinine-W(CO)5] cycloadductUV-irradiationMethylphosphaketene complexMethylphosphinidene complex
Dialkyl-2H-1,2-phosphasiliren-3-olateIrradiationNot specifiedCompound with Sn₂P₂ core

Role of 2H-Phosphirenes as Reactive Intermediates

2H-Phosphirenes are often not stable, isolable compounds but rather short-lived, high-energy, and highly reactive molecules that serve as transient intermediates in chemical reactions. researchgate.netresearcher.lifeuobasrah.edu.iquomustansiriyah.edu.iq Their existence is frequently proposed to explain reaction mechanisms and the formation of final products. researchgate.netresearcher.lifeuobasrah.edu.iquomustansiriyah.edu.iq These intermediates are typically generated and consumed in situ, but their presence can be supported by trapping experiments, spectroscopic analysis, and computational studies. researchgate.netresearchgate.netuomustansiriyah.edu.iq

The chemistry of 2H-phosphirenes remained relatively unexplored for years after their initial synthesis in 1987. wikipedia.org However, subsequent research has established them as valuable intermediates. researchgate.netresearcher.life For instance, in the photolysis of 1-(naphthalen-2-yl)phosphirane, an unexpected this compound, 7bH-naphtho[1,2-b]phosphirene, is generated. This transient species is pivotal in the reaction pathway, leading to the formation of other reactive entities like phosphenium ions. researchgate.netresearchgate.netresearcher.life The role of 2H-phosphirenes as precursors to other key reactive intermediates, namely phosphenium ions and phosphinidenes, is a central feature of their chemistry.

Formation of Phosphenium Ions

Phosphenium ions, with the general formula RR'P⁺, are highly reactive electrophilic species. researchgate.netresearcher.life 2H-Phosphirenes have been identified as direct precursors to these ions under specific conditions. A well-documented pathway involves the protonation of a transient this compound.

In studies involving the photogeneration of arylphosphenium ions from 1-(naphthalen-2-yl)phosphirane, the reaction proceeds through a this compound intermediate (7bH-naphtho[1,2-b]phosphirene). researchgate.netresearcher.life This intermediate is subsequently protonated by a protic solvent, such as water, to generate the naphthalen-2-yl(hydryl)phosphenium ion. researchgate.netresearcher.liferesearchgate.net This phosphenium ion is then susceptible to attack by water and oxidation to yield the final phosphinic acid product. researchgate.netresearcher.life The existence of these transient species is substantiated by femtosecond and nanosecond transient absorption spectroscopies, product analysis, and DFT calculations. researchgate.netresearcher.liferesearchgate.net

A similar mechanism is suggested by computational studies on the protonation of P-stereogenic phosphiranes. DFT calculations indicate that P-protonation, followed by ring-opening, leads to the formation of a phosphenium ion intermediate. nih.gov

The table below details the transformation of 2H-phosphirenes into phosphenium ions.

This compound IntermediateReagent/ConditionResulting Phosphenium IonFinal Product
7bH-naphtho[1,2-b]phosphireneH₂O (solvent)Naphthalen-2-yl(hydryl)phosphenium ionNaphthalen-2-ylphosphinic acid

Generation of Phosphinidene Intermediates

Phosphinidenes, the phosphorus analogues of carbenes, are another class of crucial reactive intermediates derived from 2H-phosphirenes. The transformation often occurs through a characteristic phosphirene–phosphinidene rearrangement.

Research has shown that a room-temperature-stable crystalline this compound, prepared from an electrophilic diamidocarbene and tert-butylphosphaalkyne, reacts as a source of a vinylphosphinidene. acs.orgresearchgate.net This rearrangement allows the this compound to undergo reactions characteristic of phosphinidenes, such as insertion into an aromatic C-C bond of a mesityl group, which constitutes a phosphorus analogue of the Büchner ring expansion reaction. acs.orgresearchgate.net

Furthermore, metal complexes of phosphirenes are known precursors that generate terminal phosphinidene complexes upon thermal or photochemical decomposition. thieme-connect.com These short-lived phosphinidene complexes can then be trapped by various reagents like alkenes and acetylenes to form a range of phosphorus-containing heterocycles. thieme-connect.com The photolysis of a [1-methyl-2-keto-1,2-dihydrophosphinine-W(CO)5] adduct also yields a methylphosphinidene complex via a CO-extrusion mechanism, further linking these chemistries. rsc.org This reactivity underscores the role of the this compound ring system as a "spring-loaded" source for generating phosphinidene species for synthetic applications. researchgate.net

This compound PrecursorConditionIntermediate Species GeneratedSubsequent Reaction
Stable crystalline this compoundThermolysis / Reaction with (tht)AuClVinylphosphinideneInsertion into aromatic C-C bond
Phosphirene metal complexesThermal / Photochemical decompositionTerminal phosphinidene complexTrapping with alkenes/acetylenes

Derivatives and Analogues of 2h Phosphirenes

2H-Phosphasilirenes

2H-Phosphasilirenes are three-membered ring systems containing one phosphorus, one silicon, and one carbon atom. The synthesis of these compounds often involves the reaction of a silylene with a phosphaalkyne. Theoretical studies and experimental data from X-ray crystallography and NMR spectroscopy provide insight into their unique structures and bonding. researchgate.netresearchgate.net

2H-Phosphagermirenes

Analogous to their silicon counterparts, 2H-phosphagermirenes feature a germanium atom in the three-membered ring alongside phosphorus and carbon. researchgate.net The synthesis of a heavier cyclobutadiene (B73232) analogue, 2,4-digerma-1,3-diphosphacyclobutadiene, has been achieved through the elimination of carbon monoxide from a phosphaketenyl germylene under UV irradiation. researchgate.net This highlights the potential for these heavier element-containing rings to form larger, more complex structures.

1H-Diphosphirenes

1H-Diphosphirenes are three-membered rings containing two phosphorus atoms and one carbon atom. researchgate.net Their synthesis can be achieved through various methods, including the cycloaddition of phosphinidenes or their equivalents to phosphaalkynes. thieme-connect.de These compounds have been studied for their ligand properties towards metal carbonyl fragments. academie-sciences.fr The thermal decomposition of a 2H-azaphosphirene complex in the presence of kinetically stabilized phosphaalkynes can yield 1H-diphosphirene complexes. researchgate.net The reactivity of 1H-diphosphirenes has been explored, with some studies suggesting the formation of the first 3H-diphosphirene through C-functionalization of a diphosphirenylium cation. theses.fr

Compound Class Key Synthetic Route Noteworthy Reactions
1H-DiphosphirenesCycloaddition of phosphinidenes to phosphaalkynes thieme-connect.deLigand substitution with metal carbonyls academie-sciences.fr, Dimerization psu.edu

Phosphaaluminirenes

Phosphaaluminirenes are novel three-membered heterocycles containing aluminum, carbon, and phosphorus. researchgate.netchemistryviews.org These compounds represent the first examples of both heteroalumirenes and metallaphosphirenes. chemistryviews.org Their synthesis has been successfully achieved through the [1+2] cycloaddition reaction of an aluminum(I) complex with phosphaalkynes. chemistryviews.orgresearchgate.netacs.orgnih.gov

Detailed research findings indicate that phosphaaluminirenes are crystalline solids. chemistryviews.orgacs.orgnih.gov Characterization using X-ray diffraction and multinuclear NMR spectroscopy, supported by density functional theory (DFT) calculations, has revealed a three-membered AlCP ring with moderate three-centered 2π-electron aromaticity. chemistryviews.orgacs.orgnih.gov The aluminum atom in the ring retains Lewis acidic character, making these compounds valuable synthons for main group heterocycles. chemistryviews.org

The high ring strain of the AlCP ring allows for facile ring-opening and enlargement reactions. acs.orgnih.gov For instance, they can be readily protonated by alcohols like t-butanol, leading to a ring-opening σ-bond metathesis. researchgate.netacs.orgnih.gov They also react with various reagents such as isocyanides, carbenes, elemental selenium, and carbonyl compounds at room temperature to furnish a range of unprecedented main group heterocycles while keeping the C=P unsaturated bond intact. acs.orgnih.gov

Reactant Product Type Reference
t-ButanolAlumina-substituted P-hydrogeno phosphaalkene researchgate.netacs.orgnih.gov
Cyclohexyl isocyanideFour-membered AlC₂P ring acs.orgacs.org
Bis(diisopropylamino)cyclopropenylideneUnprecedented main group heterocycles acs.orgnih.gov
Elemental SeleniumUnprecedented main group heterocycles acs.orgnih.gov
PhenylacetonitrileUnprecedented main group heterocycles acs.orgnih.gov

2H-1,2-Phosphasiliren-3-olates

A notable derivative in this class is the dialkyl-2H-1,2-phosphasiliren-3-olate, which is a phosphorus-containing heterocycle synthesized in high yield at ambient conditions. researchgate.netbraou.ac.in The synthesis involves the reaction of a dialkylsilylene with sodium phosphaethynolate (NaOCP). researchgate.netbraou.ac.inresearchgate.net The structure of this compound has been confirmed by single-crystal X-ray diffraction and multinuclear NMR spectroscopy. researchgate.netbraou.ac.inresearchgate.net

Theoretical studies have identified two nucleophilic centers on the phosphorus and oxygen atoms. researchgate.netbraou.ac.inresearchgate.netbraou.ac.in Analysis of bond characteristics indicates that both the C-P and C-O bonds within the three-membered ring possess significant double bond character. researchgate.netbraou.ac.inresearchgate.net These compounds undergo nucleophilic substitution reactions at the oxygen atom with electrophiles like R₃SiCl and Me₂SO₄, yielding ring-retaining products. researchgate.netbraou.ac.inresearchgate.net However, when acyl chlorides are used as electrophiles, derivatives of (silylmethylidyne)phosphane are produced. researchgate.net

2H-1-Aza-2-Phosphirene Complexes

2H-1-Aza-2-phosphirene complexes are three-membered heterocycles containing a nitrogen, phosphorus, and carbon atom, stabilized by coordination to a metal center, typically tungsten. tandfonline.compageplace.de These strained ring systems are synthesized by reacting amino(aryl)carbene pentacarbonylmetal complexes with chlorophosphane derivatives under basic conditions. researchgate.nettandfonline.com

The P-C-N ring system exhibits very narrow angles, indicating significant ring strain and leading to low stability in solution. tandfonline.com Thermal decomposition of these complexes in the presence of trapping reagents leads to various products. tandfonline.com For example, thermolysis in the presence of benzaldehyde (B42025) yields benzonitrile (B105546) and an oxaphosphirane complex. tandfonline.com When heated with alkynes, they can undergo [2+1] or [3+2] cycloaddition reactions, leading to the formation of 1H-phosphirene complexes or 2H-1,2-azaphosphole complexes, respectively. acs.orgfigshare.comresearchgate.net The reaction pathway is influenced by the nature of the alkyne, the metal center, and the solvent. acs.orgfigshare.com The thermal decomposition can also lead to the competitive formation of η¹-1-phosphaallene and 1H-phosphirene complexes. researchgate.netrsc.org

Reactant Product(s) Reaction Type
BenzaldehydeBenzonitrile and Oxaphosphirane complexThermal decomposition/trapping
Alkynes1H-Phosphirene and/or 2H-1,2-Azaphosphole complexes[2+1] or [3+2] cycloaddition
Triorganostannyl(ethoxy)acetylenesη¹-1-Phosphaallene and 1H-Phosphirene complexesCompetitive formation

Related Three-Membered Phosphorus Heterocycles (e.g., Phosphiranes, Oxaphosphiranes)

The chemistry of three-membered ring heterocycles is a cornerstone of organic synthesis, and phosphorus-containing analogues are no exception. princeton.edu Their inherent ring strain makes them susceptible to ring-opening reactions, providing pathways to more complex, heteroatom-containing products. princeton.edu

Phosphiranes are the saturated analogues of phosphirenes, containing a three-membered ring with two carbon atoms and one phosphorus atom. wikipedia.org The C-P-C bond angle is highly strained, leading to a high inversion barrier and making the phosphorus atom a weak nucleophile. wikipedia.org They are typically synthesized through double Sₙ2 substitution of vicinal dichlorides or via pericyclic reactions. wikipedia.org Phosphiranes can be oxidized to phosphirane oxides and undergo Sₙ2 substitution reactions. wikipedia.org Quaternization of the phosphorus atom increases the ring strain further, promoting ring-opening reactions. nih.govnih.gov

Oxaphosphiranes are three-membered rings containing one phosphorus, one oxygen, and one carbon atom. researchgate.net The first stable derivatives were synthesized only recently. researchgate.net Theoretical studies show that the parent oxaphosphirane has a moderate ring strain energy, which is significantly increased by complexation, for example with boranes. researchgate.net They can be synthesized via an in situ formed Li/Cl phosphinidenoid complex reacting with fluorinated benzaldehydes. rsc.org Reactions of oxaphosphirane complexes with various reagents like water, acids, and bases have been reported, often leading to ring-opening or cleavage. rsc.org

Advanced Spectroscopic Characterization Techniques for 2h Phosphirenes

Single-Crystal X-ray Diffraction

While crystallographic data for the parent 2H-phosphirene is unavailable due to its instability, studies on stabilized derivatives and related phosphirene (B14757303) complexes have been reported. For instance, the structure of a tungsten-complexed 1H-phosphirene derivative was elucidated, providing key data on the geometry of the phosphirene ring within a coordination complex. rsc.org Similarly, the structure of a related dialkyl-2H-1,2-phosphasiliren-3-olate has been determined, offering a glimpse into the structural parameters of a three-membered ring containing both phosphorus and silicon. researchgate.net These studies serve as important benchmarks for understanding the fundamental structure of the phosphirene ring system.

Table 1: Selected Crystallographic Data for Phosphirene Derivatives and Related Complexes This table is interactive. Click on the headers to sort the data.

Compound Crystal System Space Group Key Bond Lengths (Å) Key Bond Angles (°) Reference
Tungsten-Phosphirene Complex (6b) Monoclinic P2₁/c P(1)–C(7): 1.768(4), P(1)–C(6): 1.828(4) C(7)–P(1)–C(6): 43.14(19) rsc.org
Dialkyl-2H-1,2-phosphasiliren-3-olate (2) - - P1−Si1: 2.1957(7), P1−C17: 1.7629(20), Si1−C17: 1.8491(22) P1−Si1−C17: 50.80(7), Si1−P1−C17: 54.37(7) researchgate.net

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)

Multinuclear NMR spectroscopy is a cornerstone technique for the characterization of 2H-phosphirenes in solution. researchgate.net Due to the presence of the phosphorus atom, ³¹P NMR is particularly informative. The chemical shift (δ) of the phosphorus nucleus in a this compound is highly sensitive to its electronic environment and the substituents on the ring, typically appearing in a characteristic region of the spectrum. trilinkbiotech.com The typical range for P(III) derivatives can be anywhere from +200 ppm to -30 ppm relative to phosphoric acid. trilinkbiotech.com

In addition to ³¹P NMR, ¹³C NMR provides crucial information about the carbon atoms in the ring, especially the sp²-hybridized carbon of the P=C bond. Coupling constants, such as the one-bond phosphorus-carbon coupling (¹JPC), offer further structural insights. For example, the magnitude of ¹JPC can be related to the hybridization and bonding within the P-C bond. The combined use of ¹H, ¹³C, and ³¹P NMR allows for a comprehensive structural assignment of this compound derivatives. rsc.orguni-regensburg.denih.gov

Table 2: Representative ³¹P and ¹³C NMR Data for Phosphirene Derivatives and Related Compounds This table is interactive. Click on the headers to sort the data.

Compound Type / Specific Compound Nucleus Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Solvent Reference
Phosphine (B1218219) Oxide Derivative (8) ³¹P 32.6 - CDCl₃
Phosphine Oxide Derivative (8) ¹³C 29.3 (O=PC H₂) ¹J(C, P) = 72 CDCl₃
Tungsten-Phosphaallene Complex (5b) ³¹P -107.4 ¹J(W,P) = 265.1, ²J(Sn,P) = 49.6 CDCl₃ rsc.org
Tungsten-Phosphirene Complex (6b) ³¹P -98.2 - CDCl₃ rsc.org
Phosphinophosphirene (3a) ³¹P -172.3 / -39.4 (AX system) ¹J(P,P) = 296 C₆D₆ uni-regensburg.de
Phosphinophosphirene (3b) ³¹P -170.0 / -47.2 (AX system) ¹J(P,P) = 299 C₆D₆ uni-regensburg.de
Phosphinophosphirene (3c) ³¹P -162.9 / 138.9 (AX system) ¹J(P,P) = 312 C₆D₆ uni-regensburg.de

Transient Absorption Spectroscopies (Femtosecond to Nanosecond) for Reactive Intermediates

Transient absorption spectroscopy is a powerful pump-probe technique used to detect and characterize short-lived reactive intermediates with lifetimes ranging from femtoseconds to nanoseconds and beyond. yale.edu This method has been instrumental in the direct observation of 2H-phosphirenes generated photochemically. nih.govresearchgate.net

In a notable study, the photogeneration of a this compound derivative, 7bH-naphtho[1,2-b]phosphirene, was achieved by photoexcitation of 1-(naphthalen-2-yl)phosphirane. nih.govresearchgate.net Femtosecond transient absorption (fs-TA) spectroscopy allowed for the observation of the initial excited states of the precursor and the subsequent formation of the this compound. The spectra captured at different time delays revealed the evolution of the transient species. researchgate.net Nanosecond transient absorption (ns-TA) was then used to monitor the decay kinetics of the this compound, which was found to be protonated by residual water in the solvent to form a phosphenium ion. nih.govresearchgate.net These experimental findings were supported by density functional theory (DFT) calculations, which helped to assign the observed transient absorption bands to specific electronic transitions of the this compound intermediate. researchgate.net

Table 3: Transient Species Observed in the Photolysis of 1-(naphthalen-2-yl)phosphirane This table is interactive. Click on the headers to sort the data.

Transient Species Spectroscopic Technique Key Observation Time Scale Reference
S₁ state of precursor Femtosecond TA Population from higher excited states < 1 ps nih.govresearchgate.net
7bH-naphtho[1,2-b]phosphirene Femtosecond TA Broad absorption band ~7 ns researchgate.net
7bH-naphtho[1,2-b]phosphirene Nanosecond TA Decay observed, kinetic analysis Nanoseconds nih.govresearchgate.net
Naphthalen-2-yl(hydryl)phosphenium ion Nanosecond TA Formation from protonation of this compound Nanoseconds to microseconds nih.govresearchgate.net

Molecular Beam Mass Spectrometry (MBMS) for Gas-Phase Detection

Molecular Beam Mass Spectrometry (MBMS) is an ideal technique for the analysis of reactive and unstable species in the gas phase. chemcatbio.orghidenanalytical.com In MBMS, a sample of gas is expanded into a vacuum, forming a molecular beam where collisions are minimized. This "freezes" the chemical composition of the sample, allowing for the detection of transient species before they can react or decompose. chemcatbio.org The species in the beam are then ionized, typically using low-energy electrons to minimize fragmentation, and detected by a mass spectrometer.

While direct MBMS detection of the parent this compound (C₂H₂PH) has not been explicitly detailed in the surveyed literature, the technique is well-suited for such a task. wikipedia.orguhmreactiondynamics.org The hypothetical molar mass of C₂H₂PH is 58.020 g·mol⁻¹, which would correspond to a specific mass-to-charge ratio (m/z) in the mass spectrum. wikipedia.org Researchers have successfully used MBMS to study the gas-phase chemistry of other phosphorus-containing compounds and to detect related reactive intermediates like aminophosphinidenes, which are precursors to phosphirenes. nih.gov These studies demonstrate the feasibility and potential of MBMS for the direct detection and characterization of gas-phase this compound, which could be generated through pyrolysis or photolysis of a suitable precursor. nih.govbris.ac.uk

UV/Vis Absorption Spectroscopy (for mechanistic studies)

UV/Vis absorption spectroscopy is a fundamental tool used to study the electronic transitions in molecules and to monitor the progress of chemical reactions, including those involving the formation and consumption of 2H-phosphirenes. researchgate.net The technique is often employed in conjunction with photolysis experiments to investigate photochemical reaction mechanisms. osti.govcopernicus.org

The UV/Vis spectrum of a this compound derivative will show characteristic absorption bands corresponding to electronic transitions, such as n→π* and π→π* transitions. The position (λmax) and intensity of these bands provide information about the electronic structure of the molecule. For example, the UV/Vis absorption spectrum of di-tert-butyldiphosphatetrahedrane, a precursor that reacts to form phosphirenes, shows bands at 270, 340, and 450 nm. uni-regensburg.de The resulting phosphinophosphirene derivatives exhibit an intense absorption band around 360 nm. uni-regensburg.de By monitoring changes in the UV/Vis spectrum over time during a reaction, such as the disappearance of reactant absorptions and the appearance of product or intermediate absorptions, researchers can gain valuable mechanistic insights and determine reaction kinetics. beilstein-journals.orgescholarship.org

Table 4: UV/Vis Absorption Maxima for Selected Phosphirene Precursors and Derivatives This table is interactive. Click on the headers to sort the data.

Compound λmax (nm) Solvent Context Reference
Di-tert-butyldiphosphatetrahedrane (1) 270, 340, 450 THF Precursor to phosphirenes uni-regensburg.de
Phosphinophosphirene (3a-c) ~360 - Product of reaction with carbene uni-regensburg.de
Photolysis product of Eugenol 280 (decrease) Aqueous Mechanistic study of degradation copernicus.org

Future Research Directions and Potential Academic Applications

Exploration of New Synthetic Pathways

The development of novel, efficient, and versatile synthetic routes to 2H-phosphirenes is a primary objective for future research. While methods exist, expanding the synthetic toolkit is crucial for accessing a wider range of derivatives.

Cycloaddition Reactions: A promising avenue involves the [2+1] cycloaddition of phosphinidene (B88843) complexes with alkynes. uregina.ca The generation of transient phosphinidene species, which can then be trapped by various alkynes, offers a direct route to the phosphirene (B14757303) ring system. Future work could focus on developing new phosphinidene precursors that are more stable or reactive under milder conditions.

Phosphaalkyne Chemistry: Phosphaalkynes have emerged as valuable building blocks in organophosphorus chemistry. The reaction of phosphaalkynes with carbenes or their synthetic equivalents presents a direct method for constructing the 2H-phosphirene ring. For instance, the reaction of a bis(diisopropylamino)-phosphinocarbene with tert-butylphosphaalkyne has been shown to yield a 2-phosphino-2H-phosphirene. researchgate.net Further exploration of different carbene and phosphaalkyne precursors could significantly broaden the scope of this methodology.

Rearrangement of Other P-Heterocycles: Investigating the controlled rearrangement of other phosphorus heterocycles, such as vinylphosphiranes, could provide alternative pathways to 2H-phosphirenes. acs.org Theoretical studies have suggested that the rearrangement of vinylphosphinidene can lead to a this compound intermediate. acs.org Experimental validation and optimization of such rearrangements are key future goals.

Metal-Mediated Synthesis: The use of transition metal complexes to mediate the formation of the phosphirene ring is another area of interest. acs.org For example, thermolysis of 2H-azaphosphirene complexes in the presence of alkynes can lead to the formation of various phosphorus-containing heterocycles, suggesting the potential for metal-directed synthesis of 2H-phosphirenes themselves. acs.org

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Future Synthetic Pathways to 2H-Phosphirenes
Synthetic Strategy Precursors Potential Advantages Research Focus
[2+1] Cycloaddition Phosphinidene complexes, Alkynes Direct ring formation, modularity Development of new phosphinidene sources
Phosphaalkyne Reaction Phosphaalkynes, Carbenes/Carbenoids Access to functionalized phosphirenes Exploring diverse reactant combinations
Isomerization Reactions Vinylphosphiranes Utilization of alternative starting materials Mechanistic studies and reaction control
Metal-Mediated Cyclization Metal-phosphinidene complexes, Alkynes Catalytic potential, stereocontrol Catalyst design and optimization

In-depth Mechanistic Investigations of Complex Rearrangements

2H-phosphirenes are known to be involved in or precursors to several complex molecular rearrangements. A deeper understanding of these mechanisms is essential for controlling their reactivity and harnessing their synthetic potential.

Phosphirene-Phosphinidene Rearrangement: A key reaction of 2H-phosphirenes is their rearrangement to vinylphosphinidenes. This process allows the this compound to act as a phosphinidene synthon, which can then undergo further reactions like insertion into C-C bonds. researchgate.net Future studies, combining experimental techniques like transient absorption spectroscopy with high-level computational calculations, are needed to fully elucidate the energetics and dynamics of this rearrangement. researcher.liferesearchgate.net

Rearrangements Involving Phosphenium Ions: The protonation of 2H-phosphirenes can lead to the formation of highly reactive phosphenium ions. researcher.liferesearcher.life These intermediates can undergo subsequent reactions and rearrangements, leading to a variety of organophosphorus products. researcher.liferesearcher.life Detailed mechanistic studies using techniques like NMR spectroscopy and DFT calculations can provide insight into the structure and reactivity of these transient cationic species. researcher.life

Current time information in Bangalore, IN.rsc.org-Phospha-Brook Rearrangement Analogues: The Current time information in Bangalore, IN.rsc.org-phospha-Brook rearrangement is a fundamental process in organophosphorus chemistry. mdpi.com Investigating analogous rearrangements starting from functionalized 2H-phosphirenes could open up new synthetic transformations. For example, a hydroxyl-substituted this compound might undergo a base-catalyzed rearrangement to a ring-opened phosphoryl species. Mechanistic studies would focus on the transition states and the influence of substituents on the reaction pathway. mdpi.com

Design and Synthesis of Novel Substituted 2H-Phosphirenes with Tunable Reactivity

The introduction of various substituents onto the this compound ring is a powerful strategy for tuning its stability, reactivity, and physical properties.

Electronic Effects: Attaching electron-donating or electron-withdrawing groups to the carbon or phosphorus atoms of the ring can significantly alter its electronic structure. This, in turn, influences the molecule's susceptibility to nucleophilic or electrophilic attack and its behavior in pericyclic reactions. A systematic study involving the synthesis of a library of substituted 2H-phosphirenes would provide valuable structure-reactivity relationships.

Steric Effects: The use of bulky substituents can enhance the kinetic stability of the otherwise transient this compound ring system, potentially allowing for its isolation and characterization. researchgate.net This approach has been successful in stabilizing other reactive phosphorus species.

Functionalization for Further Reactions: Introducing functional groups that can participate in subsequent chemical transformations is a key goal. For example, a this compound bearing a halogen atom could be a substrate for cross-coupling reactions, allowing for its incorporation into larger molecular frameworks. core.ac.uk Similarly, the synthesis of silyl- or germyl-substituted 2H-phosphirenes has been reported, opening the door to heavier element-substituted derivatives. researchgate.net

Table 2 outlines potential substitution patterns and their expected effects.

Table 2: Design of Substituted 2H-Phosphirenes for Tunable Reactivity
Substituent Type Position of Substitution Expected Effect Research Goal
Electron-Withdrawing (e.g., -CN, -CO₂R) Ring Carbon Increased electrophilicity of the double bond Promote nucleophilic addition reactions
Electron-Donating (e.g., -OR, -NR₂) Ring Carbon Increased nucleophilicity of the double bond Control cycloaddition regioselectivity
Bulky Groups (e.g., -tBu, Mesityl) Ring Phosphorus/Carbon Increased kinetic stability Isolation and characterization of free 2H-phosphirenes
Functional Handles (e.g., -Cl, -Br, -SiR₃) Ring Phosphorus/Carbon Enable post-synthetic modification Integration into polymers or complex molecules

Potential in Catalysis and Materials Science

The unique electronic and structural features of 2H-phosphirenes suggest their potential application in the fields of catalysis and materials science.

Ligands in Catalysis: When stabilized within a coordination sphere of a transition metal, this compound complexes could function as novel ligands in homogeneous catalysis. rsc.org The phosphorus atom's lone pair and the π-system of the ring offer multiple coordination modes. These complexes could find use in catalytic cycles, for example, as intermediates in hydrophosphination or dehydrocoupling reactions. rsc.orgcsic.es The development of chiral phosphirene ligands is a particularly exciting prospect for asymmetric catalysis. researchgate.net

Intermediates in Catalytic Cycles: Unstable 2H-phosphirenes themselves can be viewed as key intermediates in certain catalytic processes. For instance, a catalytic cycle could be designed where a this compound is generated in situ and then transfers a phosphinidene fragment to a substrate.

Advanced Phosphorus Materials: 2H-phosphirenes can serve as precursors to novel phosphorus-containing polymers and materials. researchgate.netacs.org The ring-opening polymerization of substituted 2H-phosphirenes could lead to polymers with unique electronic and optical properties, analogous to how phospholes are being investigated for applications in molecular electronics. rsc.orgacs.org The incorporation of phosphorus into conjugated polymer backbones is known to modulate their properties, and 2H-phosphirenes offer a new monomer class for this purpose. acs.org Furthermore, they could be used as building blocks for creating phosphorus-rich nanostructures or advanced materials. researchgate.net

Q & A

Q. How can 2H-Phosphirene be synthesized and characterized in laboratory settings?

  • Methodological Answer : this compound is generated via photolysis of precursors like 1-(naphthalen-2-yl)phosphirane. Key steps include:
  • Photolysis : UV irradiation induces ring-opening reactions, producing transient this compound intermediates.
  • Characterization : Use femtosecond-to-nanosecond transient absorption spectroscopy to track reaction dynamics (e.g., S₁ state transitions) .
  • Validation : Density Functional Theory (DFT) calculations confirm structural assignments by matching experimental vibrational/electronic spectra .
  • Reproducibility : Document solvent purity, irradiation wavelengths, and precursor concentrations to ensure consistency across studies .

Q. What experimental techniques are critical for assessing this compound’s stability under varying conditions?

  • Methodological Answer :
  • Transient Spectroscopy : Monitor degradation pathways (e.g., protonation by H₂O) using time-resolved spectroscopy .
  • Control Experiments : Compare reactivity in anhydrous vs. aqueous solvents to isolate environmental effects .
  • Thermodynamic Analysis : Measure activation barriers for ring-opening/closing reactions via Arrhenius plots .
  • Data Reporting : Include raw spectral data and computational outputs in supplementary materials for peer validation .

Q. How should researchers resolve contradictions between computational predictions and experimental data on this compound’s electronic structure?

  • Methodological Answer :
  • Cross-Validation : Compare DFT-derived molecular orbitals with X-ray photoelectron spectroscopy (XPS) or NMR chemical shifts .
  • Error Analysis : Re-examine basis sets (e.g., B3LYP vs. M06-2X) and solvent models in DFT simulations .
  • Systematic Reviews : Conduct meta-analyses of published computational parameters to identify consensus or outliers .

Advanced Research Questions

Q. What methodologies elucidate the reaction mechanisms of this compound with nucleophiles?

  • Methodological Answer :
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O instead of H₂O) to trace protonation pathways .
  • Kinetic Isotope Effects (KIEs) : Measure rate changes to distinguish concerted vs. stepwise mechanisms .
  • Trapping Experiments : Introduce scavengers (e.g., O₂) to intercept intermediates like arylphosphenium ions .
  • Table : Key intermediates and detection methods:
IntermediateDetection MethodLifespan
This compoundFemtosecond spectroscopy<1 ps
Arylphosphenium IonNanosecond spectroscopy~100 ns
Phosphinic AcidHPLC-MSStable product
Source: Adapted from

Q. How can computational chemistry predict the electronic structure and reactivity of this compound derivatives?

  • Methodological Answer :
  • DFT Protocols : Optimize geometries using hybrid functionals (e.g., ωB97X-D) with dispersion corrections for non-covalent interactions .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Solvent Modeling : Apply implicit (e.g., PCM) or explicit solvent models to simulate aqueous reactivity .
  • Collaboration : Partner with computational chemists to validate multi-reference character (e.g., CASSCF calculations) .

Q. What strategies address discrepancies in literature reports on this compound’s reactivity with oxygen?

  • Methodological Answer :
  • Contradiction Analysis : Classify discrepancies into experimental (e.g., solvent purity) vs. interpretive (e.g., misassigned intermediates) .
  • Replication Studies : Reproduce prior experiments with standardized O₂ concentrations and inert-atmosphere controls .
  • Systematic Workflows : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design hypothesis-driven studies .

Guidelines for Data Integrity

  • Reproducibility : Share raw spectral data, computational input files, and synthetic protocols in supplementary materials .
  • Ethical Reporting : Disclose conflicts (e.g., proprietary precursors) and cite all prior methodologies .
  • Peer Review : Pre-submission checks using plagiarism software (e.g., iThenticate) to ensure originality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.